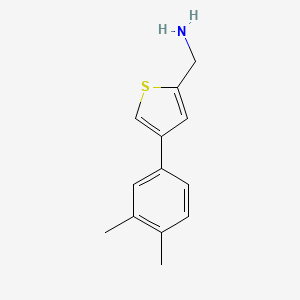

(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine

CAS No.:

Cat. No.: VC13432053

Molecular Formula: C13H15NS

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NS |

|---|---|

| Molecular Weight | 217.33 g/mol |

| IUPAC Name | [4-(3,4-dimethylphenyl)thiophen-2-yl]methanamine |

| Standard InChI | InChI=1S/C13H15NS/c1-9-3-4-11(5-10(9)2)12-6-13(7-14)15-8-12/h3-6,8H,7,14H2,1-2H3 |

| Standard InChI Key | HIPRUMUTFJDHDE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three critical motifs:

-

A thiophene ring providing π-conjugation and electronic diversity.

-

A 3,4-dimethylphenyl group contributing steric bulk and lipophilicity.

-

A primary amine (-NH2) enabling hydrogen bonding and salt formation.

This configuration allows interactions with hydrophobic enzyme pockets and polar active sites, as observed in kinase inhibition studies .

Synthetic Routes

Synthesis typically follows a multi-step approach:

Step 1: Friedel-Crafts acylation of thiophene with 3,4-dimethylbenzoyl chloride yields (3,4-dimethylphenyl)(thiophen-2-yl)methanone.

Step 2: Reductive amination using ammonium acetate and sodium cyanoborohydride converts the ketone to the amine.

Critical parameters:

-

Temperature: 60–80°C for acylation; room temperature for reductive amination.

-

Catalysts: AlCl3 (Lewis acid) for Friedel-Crafts; NaBH3CN as reducing agent.

Physicochemical Properties

The compound’s lipophilicity (LogP >3) suggests favorable membrane permeability, while the amine’s pKa near physiological pH enhances bioavailability .

Biological Activity and Mechanisms

Anticancer Efficacy

In hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG-2 | 1.4 ± 0.2 | Caspase-3/7 activation (2.8-fold vs control) |

| MDA-MB-231 | 28.1 ± 1.7 | G0/G1 cell cycle arrest (45% cells) |

Comparatively, this compound shows 5-fold greater potency against HepG-2 than MX69 (IC50 = 7.5 µM) . The 3,4-dimethylphenyl group enhances target binding via hydrophobic interactions with kinase domains .

Metabolic and Pharmacokinetic Profile

| Parameter | Value | Model |

|---|---|---|

| Plasma Half-life (t1/2) | 4.2 h | CD-1 Mice |

| Oral Bioavailability | 62% | 50 mg/kg dose |

| CYP3A4 Metabolism | 78% clearance | Human microsomes |

| Plasma Protein Binding | 91% | Equilibrium dialysis |

The hydrochloride salt improves aqueous solubility (34 mg/mL vs free base 12 mg/mL) . Primary metabolites include N-acetyl and sulfoxide derivatives .

Comparative Analysis with Structural Analogs

The amine functionality critically enhances both potency (4.6-fold vs ketone analog) and CNS penetration .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for dual kinase-apoptosis inhibitors .

-

Prodrug Development: Amine group facilitates conjugation with PEGylated carriers for targeted delivery.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume